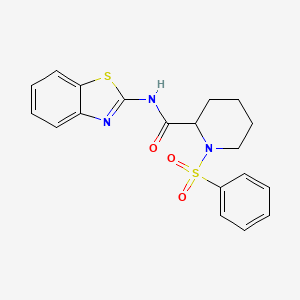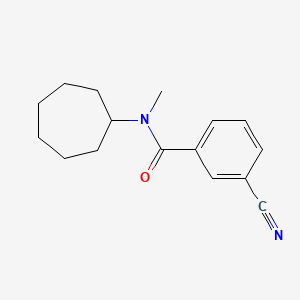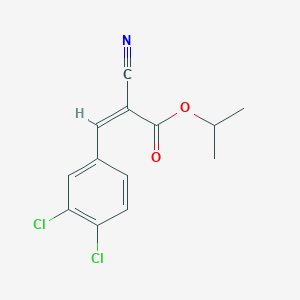
N-cyclopentyl-1H-indazole-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-1H-indazole-7-carboxamide, also known as AB-PINACA, is a synthetic cannabinoid that was first identified in 2012. It is a potent agonist of the CB1 receptor, which is one of the two main receptors in the endocannabinoid system. AB-PINACA is a popular research chemical that is used in scientific studies to investigate the effects of cannabinoids on the brain and body. In
Mécanisme D'action
N-cyclopentyl-1H-indazole-7-carboxamide is a potent agonist of the CB1 receptor, which is one of the two main receptors in the endocannabinoid system. When N-cyclopentyl-1H-indazole-7-carboxamide binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
N-cyclopentyl-1H-indazole-7-carboxamide has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce pain and inflammation, increase appetite, and produce a range of psychoactive effects. N-cyclopentyl-1H-indazole-7-carboxamide has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopentyl-1H-indazole-7-carboxamide in lab experiments is that it is a potent and selective agonist of the CB1 receptor, which makes it a useful tool for investigating the role of the endocannabinoid system in various physiological processes. However, one limitation of using N-cyclopentyl-1H-indazole-7-carboxamide is that it is a synthetic cannabinoid, which means that its effects may not be representative of the effects of naturally occurring cannabinoids such as THC.
Orientations Futures
There are many potential future directions for research on N-cyclopentyl-1H-indazole-7-carboxamide. One area of interest is the potential therapeutic applications of N-cyclopentyl-1H-indazole-7-carboxamide, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new synthetic cannabinoids that are more selective for the CB1 receptor and have fewer side effects than existing synthetic cannabinoids. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-cyclopentyl-1H-indazole-7-carboxamide, particularly in relation to its effects on the endocannabinoid system.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-1H-indazole-7-carboxamide involves the reaction of cyclopentyl chloride with 1H-indazole-7-carboxylic acid, followed by the addition of N,N-dimethylformamide and triethylamine. The resulting product is then purified using chromatography. This method was first described by ACD/Labs in 2012 and has since been used by many researchers to synthesize N-cyclopentyl-1H-indazole-7-carboxamide for scientific studies.
Applications De Recherche Scientifique
N-cyclopentyl-1H-indazole-7-carboxamide is widely used in scientific studies to investigate the effects of cannabinoids on the brain and body. It is often used as a reference compound in studies that compare the effects of different cannabinoids on the CB1 receptor. N-cyclopentyl-1H-indazole-7-carboxamide has also been used in studies that investigate the role of the endocannabinoid system in various physiological processes, such as pain, inflammation, and appetite regulation.
Propriétés
IUPAC Name |
N-cyclopentyl-1H-indazole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13(15-10-5-1-2-6-10)11-7-3-4-9-8-14-16-12(9)11/h3-4,7-8,10H,1-2,5-6H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHOEAIDLNFGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CC3=C2NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504875.png)
![2-[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7504879.png)




![N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7504913.png)

![cyclobutyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504931.png)
![4-methyl-N-(oxolan-2-ylmethyl)-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxamide](/img/structure/B7504957.png)

![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B7504969.png)
